molecular formula C16H16INO2 B4075753 N-(3-iodophenyl)-2-phenoxybutanamide

N-(3-iodophenyl)-2-phenoxybutanamide

Cat. No.: B4075753
M. Wt: 381.21 g/mol
InChI Key: IFHDQKXUZNRARD-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-2-phenoxybutanamide: is an organic compound that features an iodophenyl group and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-2-phenoxybutanamide typically involves the coupling of 3-iodoaniline with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodophenyl group in N-(3-iodophenyl)-2-phenoxybutanamide can undergo substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by other nucleophiles such as thiolates or amines.

    Oxidation Reactions: The phenoxybutanamide moiety can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: The compound can also undergo reduction reactions, particularly at the amide functional group, leading to the formation of amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products where the iodine atom is replaced by other functional groups.

    Oxidation Reactions: Oxidized derivatives of the phenoxybutanamide moiety.

    Reduction Reactions: Amines derived from the reduction of the amide group.

Scientific Research Applications

Chemistry: N-(3-iodophenyl)-2-phenoxybutanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of material properties to suit specific industrial applications.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-2-phenoxybutanamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity to certain targets, while the phenoxybutanamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

  • N-(3-iodophenyl)-2-phenoxyacetamide
  • N-(3-iodophenyl)-2-phenoxypropionamide
  • N-(3-iodophenyl)-2-phenoxyvaleramide

Comparison: N-(3-iodophenyl)-2-phenoxybutanamide is unique due to the presence of the butanamide moiety, which can influence its chemical reactivity and biological activity compared to its analogs with different chain lengths. The specific arrangement of functional groups in this compound can result in distinct properties that make it suitable for particular applications in research and industry.

Properties

IUPAC Name

N-(3-iodophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c1-2-15(20-14-9-4-3-5-10-14)16(19)18-13-8-6-7-12(17)11-13/h3-11,15H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHDQKXUZNRARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)I)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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